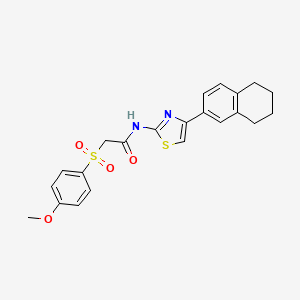
2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a novel synthetic molecule notable for its complex structure and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, a methoxyphenyl sulfonyl group, and a tetrahydronaphthalene moiety. Its molecular formula is C19H22N2O3S.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to enhance binding affinity to various enzymes and receptors, potentially modulating their activity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. The thiazole moiety is particularly noted for its role in cytotoxicity against various cancer cell lines. For instance:
- Activity : Compounds with thiazole rings have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells.
- Mechanism : These compounds often induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Anticonvulsant Properties
Thiazole derivatives have been investigated for their anticonvulsant potential. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure models:
- Case Study : A study demonstrated that thiazole derivatives could eliminate tonic extensor phases in animal models, suggesting significant anticonvulsant activity .
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains:
| Compound | IC50 (µg/mL) | Target Organism |
|---|---|---|
| This compound | <10 | Staphylococcus aureus |
| Control (e.g., Norfloxacin) | 15 | Staphylococcus aureus |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound was synthesized through a multi-step reaction involving the coupling of thiazole and sulfonamide precursors under controlled conditions to ensure high yield and purity.
- Biological Evaluation : In vitro assays demonstrated significant cytotoxicity against cancer cell lines with an IC50 value comparable to established chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the methoxyphenyl group can enhance biological activity, highlighting the importance of functional group positioning in drug design .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)14-21(25)24-22-23-20(13-29-22)17-7-6-15-4-2-3-5-16(15)12-17/h6-13H,2-5,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVSUBZMUTBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














